Lithium glycolate

Description

Historical Context of Glycolate (B3277807) Salts in Chemical Science

Glycolic acid (hydroxyacetic acid) and its derivatives have a long-standing presence in chemical science. Glycolic acid itself, the simplest alpha-hydroxy acid, is known for its industrial and domestic applications, leveraging its acidity and ability to dissolve encrustations industrialchemicals.gov.au. Its salts and esters, collectively termed glycolates, have found use in various formulations, including cosmetics and pharmaceuticals fishersci.nowikipedia.org. Historically, the study of glycolates has been intertwined with the broader exploration of carboxylic acids and their metal salts, contributing to the understanding of salt formation, solubility, and reactivity. The synthesis of metal glycolates, such as vanadyl glycolate, has also been explored, often in the context of preparing novel inorganic materials psu.edu.

Overview of Key Research Trajectories for Lithium Glycolate

Research into this compound is multifaceted, encompassing its synthesis, structural characterization, and involvement in complex chemical systems.

Synthesis and Characterization: this compound (CAS No. 39663-84-8) has been synthesized and its crystal structure determined. Studies have revealed its monoclinic crystalline structure, with lithium ions being chelated by glycolate ions and linked via chains of trigonal-bipyramidally coordinated lithium ions iucr.org. The glycolate ion itself is not planar, with deviations observed in the hydroxyl group's position relative to the carboxylate and alpha-carbon atoms iucr.org. The compound typically appears as a powder lookchem.com.

Role in Lithium-Ion Battery Electrolytes: A significant area of research involves this compound as a decomposition product within lithium-ion battery electrolytes. Studies using nuclear magnetic resonance (NMR) spectroscopy have identified this compound signals, for instance, around 3.99 ppm in ¹H NMR spectra, associated with electrolyte degradation at higher operating voltages chemrxiv.orgresearchgate.net. This indicates that this compound can form as a result of electrochemical reactions or chemical oxidation of electrolyte components, contributing to the formation of solid-electrolyte interphases (SEI) chemrxiv.orgosti.gov. Research in this area aims to understand electrolyte stability and mitigate degradation pathways to improve battery longevity and performance.

Coordination Chemistry and Precursor Applications: Beyond its role as a decomposition product, this compound can be considered within the broader context of lithium coordination chemistry. For example, vanadyl glycolate, synthesized using ethylene (B1197577) glycol, has been investigated for its electrochemical properties and potential as a precursor material for vanadium oxides in lithium-ion batteries psu.eduresearchgate.netelectrochemsci.org. This highlights the potential for glycolate ligands to be incorporated into functional inorganic materials.

Scope and Objectives of this compound Academic Inquiry

The academic inquiry into this compound is primarily focused on elucidating its fundamental chemical behavior and its implications in applied fields. Key objectives include:

Structural Elucidation: To fully understand the three-dimensional arrangement of atoms and the nature of bonding in crystalline this compound.

Formation Mechanisms: To investigate the pathways through which this compound forms, particularly as a degradation product in lithium-ion battery electrolytes, and to identify factors influencing its generation.

Coordination Behavior: To explore the coordination chemistry of the glycolate ligand with lithium ions and its influence on material properties.

Material Precursor Potential: To assess the utility of this compound or related compounds as precursors for synthesizing advanced functional materials, especially in energy storage applications.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

39663-84-8 |

|---|---|

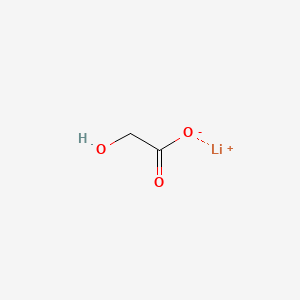

Molecular Formula |

C2H3LiO3 |

Molecular Weight |

82.0 g/mol |

IUPAC Name |

lithium;2-hydroxyacetate |

InChI |

InChI=1S/C2H4O3.Li/c3-1-2(4)5;/h3H,1H2,(H,4,5);/q;+1/p-1 |

InChI Key |

DSOSKIYNVXMGOA-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C(C(=O)[O-])O |

Related CAS |

79-14-1 (Parent) 17341-24-1 (Parent) |

Origin of Product |

United States |

Chemical and Physical Properties of Lithium Glycolate

Lithium glycolate (B3277807) is a chemical compound with specific physical and chemical characteristics that are of interest to researchers.

Table 1: Key Properties of Lithium Glycolate

| Property | Value | Source |

| Chemical Formula | C₂H₃LiO₃ | nih.gov |

| Molecular Weight | 82.0 g/mol | nih.gov |

| CAS Number | 39663-84-8 | lookchem.comnih.govchemicalbook.com |

| IUPAC Name | Lithium;2-hydroxyacetate | nih.gov |

| Synonyms | Lithium hydroxyacetate, this compound | lookchem.comnih.gov |

| Appearance | Powder | lookchem.com |

| Crystal System | Monoclinic | iucr.org |

| Unit Cell Parameters | a = 8.139(3) Å, b = 7.607(3) Å, c = 5.714(2) Å | iucr.org |

| Unit Cell Angle (β) | 93°23' | iucr.org |

| Z (Molecules/cell) | 4 | iucr.org |

| Density (Dx) | 1.543 g/cm³ | iucr.org |

| ¹H NMR (as decomp. prod.) | ~3.99 ppm, ~3.65 ppm (in specific contexts) | chemrxiv.orgresearchgate.net |

Structural Chemistry and Crystallography of Lithium Glycolate Compounds

Crystal Structure Determination of Lithium Glycolate (B3277807) Variants

The crystalline forms of lithium glycolate, both anhydrous and hydrated, have been characterized, providing fundamental insights into their atomic arrangement.

The crystal structure of anhydrous this compound has been determined using X-ray diffraction techniques. iucr.org The analysis, which yielded a final R-factor of 0.054, revealed a monoclinic crystal system. iucr.org The glycolate ion itself is not perfectly planar; the atoms of the hydroxyl group are positioned significantly out of the plane formed by the carboxyl group and the alpha-carbon atom. iucr.org The compound crystallizes from aqueous solutions at temperatures above 40 °C. iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₂H₃LiO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.139 Å |

| b | 7.607 Å |

| c | 5.714 Å |

| β | 93.38° |

| Volume (V) | 353.2 ų |

| Z | 4 |

When crystallized from an aqueous solution below 40 °C, this compound forms a monohydrate. iucr.org The crystallographic analysis of this hydrated form indicates that it also belongs to the monoclinic crystal system. The structure contains four molecules of this compound and four water molecules within its unit cell. iucr.org Electron spin resonance studies on the irradiated crystal were consistent with the space group C2/m, which requires the glycolate ion to be situated in a plane of symmetry. iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₂H₃LiO₃·H₂O |

| Crystal System | Monoclinic |

| Space Group | C2/m (suggested) |

| a | 11.21 Å |

| b | 6.80 Å |

| c | 5.97 Å |

| β | 108.2° |

| Z | 4 |

Lithium salts can form complex structures with ethylene (B1197577) glycol and its oligomers, such as polyethylene (B3416737) oxide (PEO). mdpi.comrsc.org These structures are of significant interest, particularly in the context of solid polymer electrolytes for lithium-ion batteries. mdpi.comresearchgate.net In these materials, the ethylene glycol units coordinate to lithium ions, often leading to the formation of polymeric or layered structures. mdpi.com The flexible ether linkages of the ethylene glycol chains can envelop the lithium cation, facilitating ion transport through segmental motion of the polymer chains. mdpi.comrsc.org This coordination can create ordered domains or layers, influencing the material's thermal properties and ionic conductivity. researchgate.net While detailed crystallographic data for simple "ethylene glycolate lithium salts" is sparse, the behavior in these polymer systems demonstrates a strong tendency to form extended, often layered, coordination networks. mdpi.com

Coordination Environment and Bonding Analysis

In the anhydrous form of this compound, the glycolate ion acts as a chelating ligand. iucr.orgyoutube.com It binds to a single lithium ion through both an oxygen atom of the carboxylate group and the oxygen of the hydroxyl group. iucr.org This dual-point attachment forms a stable five-membered ring, a common feature in chelate complexes. nih.govresearchgate.net

Furthermore, these chelated units are not isolated but are linked together to form extended polymeric chains. The lithium ions in anhydrous this compound exhibit a trigonal-bipyramidal coordination geometry. iucr.org This coordination environment is established by bonding to multiple glycolate ions, creating continuous chains that propagate through the crystal lattice, thus forming a coordination polymer. iucr.orgnih.gov

The stability and packing of this compound crystals are significantly influenced by non-covalent interactions. In the case of this compound monohydrate, the presence of water molecules introduces a robust network of hydrogen bonds. iucr.org These hydrogen bonds likely occur between the water molecules, the hydroxyl groups of the glycolate ions, and the carboxylate oxygen atoms, linking adjacent polymeric chains and layers together.

In the layered structures of ethylene glycolate lithium salts, the primary intra-layer force is the coordination bond between the lithium ions and the oxygen atoms of the ethylene glycol chains. mdpi.comrsc.org Inter-layer or inter-chain interactions are typically weaker, consisting of van der Waals forces. However, in cases where terminal hydroxyl groups are present, hydrogen bonding can provide additional stability between the layers. nih.gov The interplay between the strong ionic coordination within the layers and the weaker forces between them is crucial for the material's properties, such as ion mobility in polymer electrolytes. mdpi.com

Analysis of Li-O Bond Distances and Coordination Geometries

The coordination environment of the lithium ion in this compound has been elucidated through single-crystal X-ray diffraction studies. In the anhydrous form of this compound, the lithium ions are chelated by the glycolate ions. This chelation and subsequent bonding create chains of lithium ions that exhibit a trigonal-bipyramidal coordination geometry. iucr.org This five-coordinate geometry is a common motif in the coordination chemistry of lithium when complexed with small organic ligands containing multiple donor atoms. The glycolate anion acts as a bidentate ligand, coordinating to the lithium ion through both the carboxylate oxygen and the hydroxyl oxygen atoms.

In the case of this compound monohydrate, the crystal structure incorporates water molecules, which also participate in the coordination sphere of the lithium ion. iucr.org While specific bond lengths for this compound are found within detailed crystallographic studies, the Li-O bond distances in lithium-carboxylate complexes are well-characterized and typically fall within a predictable range. The precise distances are dependent on the coordination number of the lithium ion and the nature of the oxygen-containing functional groups involved in bonding.

Polymorphism and Phase Transitions in this compound Systems

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a known phenomenon in organic salts, including those of lithium. This compound demonstrates this property through the existence of at least two distinct crystalline forms: an anhydrous salt and a monohydrate. iucr.org The presence of a stoichiometric amount of water in the crystal lattice of the monohydrate means it can be classified as a pseudopolymorph.

The existence of different polymorphs or pseudopolymorphs can have significant implications for the physical properties of the compound, such as solubility, stability, and hygroscopicity. The study of polymorphism in other lithium organic salts reveals that subtle changes in crystallization conditions can lead to different crystal packings, which in turn affect the material's properties.

Reaction Mechanisms and Chemical Pathways Involving Lithium Glycolate

Formation Mechanisms of Lithium Glycolate (B3277807) in Electrochemical Systems

The formation of lithium glycolate within lithium-ion batteries is predominantly linked to the decomposition of electrolyte components, most notably ethylene (B1197577) carbonate (EC), which is a staple solvent in many commercial battery electrolytes. These decomposition processes can occur through electrochemical reduction at the anode or chemical/electrochemical oxidation at the cathode.

Ethylene carbonate (EC) undergoes reduction at the negative electrode (anode) during the initial charging cycles of a lithium-ion battery. This reductive decomposition is a primary mechanism for the formation of the Solid Electrolyte Interphase (SEI), a critical passivation layer that prevents continuous electrolyte degradation diva-portal.orgtoby-huang.com. While the main products of EC reduction are often identified as lithium ethylene dicarbonate (B1257347) (LEDC) and lithium carbonate (Li₂CO₃), other species, including this compound and glycolic acid, can also be formed as secondary products or through alternative reduction pathways osti.govresearchgate.netchemrxiv.org.

The reduction of EC can proceed via one-electron or two-electron transfer processes, often involving ring-opening reactions. The presence of Li⁺ cations significantly stabilizes the intermediate species formed during these reactions ucl.ac.uknih.gov. For instance, EC can be reduced to form lithium ethylene monocarbonate (LEMC) or lithium ethylene dicarbonate (LEDC) chemrxiv.orgacs.org. In some scenarios, particularly involving hydrolysis or specific reaction intermediates, glycolate anions or glycolic acid can be generated, which can then react with lithium ions to form this compound acs.orgtum.deresearchgate.net.

Table 1: Products of Ethylene Carbonate (EC) Reduction and Potential Formation of this compound

| Pathway/Process | Initial Reactant | Primary Products | Potential Secondary/Related Products | Relevant References |

| Electrochemical Reduction | EC | LEDC, Li₂CO₃, LEMC | This compound, Glycolic Acid | diva-portal.orgosti.govresearchgate.netchemrxiv.orgucl.ac.ukacs.orgresearchgate.net |

| Hydrolysis | EC | CO₂, Glycolate Anion (EG⁻) | This compound | acs.orgtum.de |

| Oxidative Decomposition | EC | Various oxidized species, VC, CO, CO₂ | Glycolic Acid, this compound | osti.govresearchgate.net |

Electrolyte decomposition can also occur via oxidation at the cathode (positive electrode), particularly at high operating voltages. While electrochemical oxidation involves direct electron transfer from the electrolyte to the electrode, chemical oxidation occurs through reactions with reactive species, such as oxygen released from the cathode material osti.govresearchgate.netnih.govchemrxiv.org.

Table 2: Comparison of Chemical vs. Electrochemical Oxidation of Ethylene Carbonate (EC)

| Feature | Electrochemical Oxidation | Chemical Oxidation |

| Mechanism | Direct electron transfer from electrolyte to electrode | Reaction with reactive species (e.g., O₂, O₂⁻, O₂²⁻) |

| Dominant Location | Typically anode (reduction), but can occur at cathode | Primarily cathode (reaction with evolved oxygen) |

| Key Oxidizing Agent | Electrode surface | Reactive oxygen species (e.g., singlet oxygen, superoxide) |

| Feasibility at High Voltage | Unlikely at typical LIB operating voltages nih.govchemrxiv.org | Dominant pathway at positive electrode osti.govresearchgate.net |

| Observed Products (related) | VC, formaldehyde, acetals osti.govdoi.org | CO, CO₂, Glycolic Acid, this compound osti.govresearchgate.net |

| Relevant References | osti.govnih.govchemrxiv.orgdoi.org | osti.govresearchgate.netnih.govchemrxiv.org |

Chemical Reactivity and Transformation of this compound

Once formed, this compound can participate in further chemical reactions within the battery environment, though its inherent stability and degradation pathways are less extensively detailed compared to its formation mechanisms.

The formation of glycolate species from ethylene carbonate is directly linked to hydrolysis reactions. In the presence of water, EC can undergo ring-opening hydrolysis, catalyzed by hydroxide (B78521) ions (OH⁻), to yield glycolic acid and carbon dioxide (CO₂), or directly form glycolate anions acs.orgtum.de. This glycolate anion can then react with lithium ions to form this compound.

Table 3: Products of Ethylene Carbonate (EC) Hydrolysis Leading to Glycolate Formation

| Process | Catalyst/Conditions | Reactant | Intermediate/Product | Further Reaction | Final Product (related) | Relevant References |

| Hydrolysis | OH⁻ | EC | Glycolate Anion (EG⁻) | + Li⁺ | This compound | acs.orgtum.de |

| Hydrolysis | OH⁻ | EC | Glycolic Acid | + Li⁺ | This compound | acs.orgtum.de |

Compound List:

Ethylene Carbonate (EC)

this compound

Glycolic Acid

Lithium Ethylene Dicarbonate (LEDC)

Lithium Carbonate (Li₂CO₃)

Lithium Ethylene Monocarbonate (LEMC)

Glycolate Anion (EG⁻)

Lithium Methyl Carbonate (LMC)

Vinylene Carbonate (VC)

Lithium Hexafluorophosphate (LiPF₆)

Lithium Formate

Catalytic Roles and Transformations of Glycolate-Related Species

The influence of lithium on the reactivity and transformation pathways of glycolate-related species is a significant area of study in organic chemistry. While this compound itself may not be a primary catalyst in many reactions, lithium ions and organolithium species play crucial roles in directing the course of chemical transformations involving glycolate derivatives. These roles span from controlling stereochemical outcomes in enolate chemistry to promoting the activity of metal catalysts in reactions involving glycolate precursors.

Lithium-Mediated Control of Glycolate Enolate Reactivity: A key aspect of lithium's influence on glycolate transformations lies in its role as a counterion in enolate chemistry. The nature of the cation associated with an enolate significantly impacts its nucleophilicity, aggregation state, and ultimately, the stereochemical and regiochemical outcome of reactions. Studies have shown that lithium enolates, derived from glycolate esters or similar precursors, exhibit distinct reactivity profiles compared to enolates with other counterions researchgate.netacs.org.

In three-component reactions involving enolates, silyl (B83357) glyoxylates, and α,β-enones, the countercation associated with the enolate dictates the product distribution. Specifically, lithium enolates have been observed to favor Michael coupling reactions. In contrast, enolates coordinated with other metal cations, such as zinc in Reformatsky reactions, tend to undergo aldol (B89426) coupling. This differential reactivity underscores the ability of lithium to steer the transformations of glycolate-related species towards distinct products, effectively controlling the reaction pathway acs.org.

Data Table 1: Influence of Lithium Counterion on Glycolate Enolate Reaction Pathways

| Enolate Counterion | Reaction Conditions/Partners | Primary Reaction Pathway | Citation |

| Lithium | Glycolate-derived enolate, Silyl glyoxylate (B1226380), α,β-enone | Michael Coupling | acs.org |

| Zinc | Glycolate-derived enolate, Silyl glyoxylate, α,β-enone | Aldol Coupling | acs.org |

Lithium Ion Promotion in Metal-Catalyzed Transformations of Glycolate Precursors: Lithium ions (Li⁺) also serve as important promoters in metal-catalyzed reactions that utilize precursors to glycolate. For example, in the hydrogenation of dimethyl oxalate (B1200264) (DMO) to methyl glycolate (MG), the catalytic performance of silver nanoparticles (Ag NPs) supported on silica (B1680970) can be significantly enhanced by the presence of lithium ions nih.govrsc.org. Research indicates that the incorporation of lithium ions into the silver nanoparticle catalyst system leads to a substantial increase in the yield of methyl glycolate compared to catalysts without lithium nih.govrsc.org. This promotional effect is believed to stem from the modulation of the electronic properties of the silver surface by the lithium ions, thereby optimizing the catalytic activity for the crucial C-O bond hydrogenation step rsc.org.

Formation of this compound in Electrochemical Processes: While the primary focus of this section is on catalytic roles and transformations, it is relevant to note that this compound can also be generated as a product in certain electrochemical contexts. In the study of lithium-ion battery electrolytes, decomposition pathways of compounds like ethylene carbonate under specific electrochemical conditions can lead to the formation of this compound, alongside other decomposition products acs.orgosti.gov. These findings, however, describe the compound's formation rather than its direct catalytic function.

List of Compounds Mentioned:

this compound

Glycolate

Lithium enolate

Silyl glyoxylate

α,β-enone

Dimethyl oxalate (DMO)

Methyl glycolate (MG)

Silver nanoparticles (Ag NPs)

Ethylene carbonate

Zinc

Advanced Analytical Characterization Methodologies in Lithium Glycolate Research

Spectroscopic Techniques for Structural and Compositional Analysis

Spectroscopic methods are fundamental in elucidating the atomic and molecular structure of lithium glycolate (B3277807), as well as its elemental composition.

X-ray diffraction (XRD) is a cornerstone technique for determining the crystalline structure of materials. For lithium glycolate, both powder XRD and single-crystal X-ray crystallography have been employed to ascertain its atomic arrangement.

Anhydrous this compound:

Single-crystal X-ray diffraction analysis has revealed that anhydrous this compound crystallizes in the monoclinic system. The structure was determined using data from a General Electric XRD-5 diffractometer, with a least-squares refinement resulting in an R-factor of 0.054. iucr.org Key crystallographic parameters for the anhydrous form are detailed in the table below.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a | 8.139 ± 0.003 Å |

| b | 7.607 ± 0.003 Å |

| c | 5.714 ± 0.002 Å |

| β | 93° 23' |

| Volume (V) | 353.2 ų |

| Molecules per unit cell (Z) | 4 |

| Calculated Density (Dx) | 1.543 g·cm⁻³ |

The analysis indicates that the glycolate ion is not planar; the atoms of the hydroxyl group are significantly displaced from the plane formed by the carboxyl group and the α-carbon atom. iucr.org The structure is characterized by glycolate ions chelating to lithium ions, which are in turn linked in chains of trigonal-bipyramidally coordinated lithium ions. iucr.org

This compound Monohydrate:

When crystallized from an aqueous solution below 40 °C, this compound forms a monohydrate. iucr.org The crystal structure of this hydrated form is also monoclinic, with the space group suggested to be C2, Cm, or C2/m based on systematic absences of hkl reflections for odd h + k. iucr.org The unit cell of the monohydrate contains four molecules of this compound and four water molecules. iucr.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| a | 11.21 ± 0.01 Å |

| b | 6.80 ± 0.01 Å |

| c | 5.97 ± 0.01 Å |

| β | 108.2° ± 0.1° |

| Measured Density | 1.542 g·cm⁻³ |

| Calculated Density | 1.546 g·cm⁻³ |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the molecular structure and dynamics of this compound in both solution and solid states. In the context of lithium-ion battery research, ¹H NMR has been instrumental in identifying this compound as a decomposition product in electrolytes. For instance, a characteristic signal for this compound has been observed around 3.99 ppm in ¹H NMR spectra, which is associated with the degradation of the electrolyte at higher operating voltages. Solid-state NMR could provide further insights into the local environment of lithium and carbon atoms within the crystal lattice, complementing the long-range order information obtained from XRD.

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present. In the analysis of this compound, FT-IR spectra would be expected to show characteristic absorption bands for the hydroxyl (O-H), carboxylate (COO⁻), and carbon-carbon (C-C) and carbon-oxygen (C-O) stretching and bending vibrations. These spectra are valuable for confirming the presence of the glycolate anion and for studying interactions, such as hydrogen bonding, within the crystal structure.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. For this compound, XPS can provide valuable information on the surface chemistry, particularly in applications where surface interactions are critical, such as in battery electrode interfaces. Analysis of the Li 1s, C 1s, and O 1s core level spectra can reveal the binding energies characteristic of the glycolate structure and identify any surface contaminants or degradation products.

Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are highly sensitive techniques for determining the elemental composition of a sample. These methods can be used to accurately quantify the lithium content in this compound, ensuring the stoichiometry of the compound. They are particularly useful for quality control and for studies where precise elemental ratios are crucial.

Thermal Analysis Techniques for Material Stability

Thermal analysis techniques are employed to study the effect of heat on a material, providing information about its stability, decomposition, and phase transitions. For this compound, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be used to determine its decomposition temperature and any phase changes that occur upon heating. This information is critical for understanding the material's thermal stability and its behavior in applications that involve elevated temperatures.

Electrochemical Characterization Methods for Performance Evaluation

Understanding the electrochemical behavior of this compound is vital, especially if it participates in the solid electrolyte interphase (SEI) or is considered as an electrode material.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox behavior of a material. uni-kiel.de By cycling the potential of an electrode and measuring the resulting current, a cyclic voltammogram is generated, which provides information on the electrochemical reactions occurring at specific potentials. uni-kiel.deresearchgate.net The positions of the current peaks indicate the potentials at which reduction and oxidation take place, while the peak heights can provide information about the reaction kinetics. researchgate.net

In battery research, CV is used to identify the lithiation and delithiation potentials of electrode materials. uni-kiel.de For example, a typical CV scan for a lithium-ion battery anode will show cathodic peaks corresponding to lithium insertion (reduction) and anodic peaks corresponding to lithium removal (oxidation). researchgate.net The technique is also used to study the formation of the SEI layer, which often involves reductive decomposition of electrolyte components at specific potentials during the first cycle. researchgate.net The electrochemical stability window of an electrolyte can also be determined by identifying the potentials at which oxidative or reductive decomposition begins. researchgate.net

Galvanostatic Charge/Discharge (GCD) is a primary technique for evaluating the performance of battery materials. unijourn.com It involves cycling a battery cell at a constant current between set voltage limits while monitoring the cell voltage over time. researchgate.net The resulting voltage profiles provide key performance metrics, including specific capacity (the amount of charge stored per unit mass), energy density, and cycling stability. unijourn.com

The shape of the GCD curve reveals important information about the electrochemical processes. A flat voltage plateau indicates a two-phase reaction, which is characteristic of many intercalation-based electrode materials like Lithium Iron Phosphate (LiFePO₄). researchgate.net A sloping voltage profile, on the other hand, suggests a solid-solution reaction. The length of the charge and discharge plateaus determines the capacity of the battery. By comparing the charge and discharge capacities over multiple cycles, the coulombic efficiency and capacity retention can be determined, which are crucial indicators of a battery's lifespan. researchgate.net

Operando gas monitoring techniques, such as Online Electrochemical Mass Spectrometry (OEMS) or Gas Chromatography (GC) coupled with an electrochemical cell, are used to detect and quantify gaseous species evolved during battery operation in real-time. mit.edudiva-portal.org Gas evolution is a critical issue in lithium-ion batteries as it can lead to cell swelling, performance degradation, and safety hazards. unit.nomdpi.com These gases are typically byproducts of electrolyte decomposition and SEI formation or degradation. soton.ac.uknih.gov

The formation of the SEI on anodes involves the reduction of electrolyte solvents, which often produces gases like ethylene (B1197577) (C₂H₄), carbon monoxide (CO), and carbon dioxide (CO₂). mdpi.comnih.gov this compound, as a potential component of the SEI, may be involved in reactions that produce or consume these gases. Operando analysis allows researchers to correlate specific gas evolution events with electrochemical processes occurring at particular voltages. mit.edu For example, the evolution of C₂H₄ is strongly associated with the reduction of ethylene carbonate, a common electrolyte solvent. acs.org The presence and quantity of different gases can provide insights into the specific chemical pathways of SEI formation and degradation. mit.edunih.gov

Table 3: Major Gaseous Species Evolved in Li-ion Batteries and Their Suspected Origins

| Gas Species | Chemical Formula | Common Origin |

| Hydrogen | H₂ | Reduction of trace water or protic impurities |

| Ethylene | C₂H₄ | Reduction of Ethylene Carbonate (EC) |

| Carbon Monoxide | CO | Reduction of Ethylene Carbonate (EC) |

| Carbon Dioxide | CO₂ | Electrolyte oxidation; decomposition of SEI components |

| Oxygen | O₂ | Decomposition of cathode materials at high voltage/temperature |

Microscopy and Imaging for Morphological and Microstructural Characterization

Microscopy techniques are indispensable for visualizing the physical characteristics of materials from the microscale to the nanoscale.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for characterizing the morphology and microstructure of battery materials. thermofisher.com SEM provides high-resolution images of a material's surface, revealing information about particle size, shape, and surface topography. thermofisher.com This is crucial for understanding how the physical form of a material like this compound might affect its electrochemical performance, such as its interaction with the electrolyte.

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of the internal structure of materials at the nanoscale. TEM can be used to examine the crystallinity, identify different phases, and observe the fine details of the SEI layer formed on an electrode surface. By providing direct visual evidence, these microscopy techniques complement the data obtained from thermal and electrochemical analyses, offering a more complete picture of the material's properties.

Electrochemical Performance and Materials Science Applications of Lithium Glycolate and Its Derivatives

Role in Lithium-Ion Battery Electrolytes and Interfacial Phenomena

The performance and longevity of lithium-ion batteries are critically dependent on the properties of the electrolyte and the nature of the interface formed between the electrolyte and the electrodes. The Solid Electrolyte Interphase (SEI) is a passivation layer that forms on the anode surface during the initial charging cycles from the decomposition of electrolyte components. researchgate.net The composition and stability of this layer are paramount for ensuring efficient lithium-ion transport while preventing further electrolyte degradation. researchgate.net Additives to the electrolyte, such as lithium glycolate (B3277807), are being explored for their potential to favorably modify the SEI and influence ion transport kinetics.

Compositional and Functional Aspects of the Solid Electrolyte Interphase (SEI) Layer

The SEI layer is a complex mixture of organic and inorganic compounds formed from the reduction of electrolyte components, including solvents, salts, and additives. researchgate.neturi.edu Its primary function is to be electronically insulating to prevent further electrolyte decomposition, yet ionically conductive to allow the passage of lithium ions. kratos.com An ideal SEI should be thin, stable, and uniform to ensure long-term battery cycling. researchgate.net

While extensive research has been conducted on the SEI formed from common electrolyte formulations, specific studies detailing the decomposition products of lithium glycolate and their incorporation into the SEI are not extensively available in the reviewed literature. However, the introduction of additives is a well-known strategy to tailor the properties of the SEI. For instance, additives can be preferentially decomposed to form a more stable and effective passivation layer compared to the one formed from the bulk electrolyte. Isotope labeling studies on common electrolyte components like ethylene (B1197577) carbonate have shown the evolution of gases such as CO, CH4, C2H4, and C2H6 during SEI formation, indicating the complex chemical reactions involved. fz-juelich.de

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique to analyze the chemical composition of the SEI layer. kratos.comresearchgate.netresearchgate.netdiva-portal.org Studies using XPS have identified various species in the SEI, including lithium carbonate (Li2CO3), lithium fluoride (B91410) (LiF), and lithium alkyl carbonates, depending on the electrolyte composition. kratos.com While direct XPS analysis of SEI layers formed in the presence of this compound is not prominently reported, it is hypothesized that its decomposition would contribute to the organic portion of the SEI, potentially influencing its properties such as flexibility and ionic conductivity. The thermal decomposition of SEI components is also a critical factor, as it can lead to changes in the SEI's composition and integrity over time. osti.govresearchgate.net

Influence on Lithium Ion Transport Kinetics and Mechanisms

The transport of lithium ions through the electrolyte and across the SEI is a critical factor determining the rate capability of a lithium-ion battery. eszoneo.com This transport is characterized by parameters such as ionic conductivity, the lithium-ion diffusion coefficient, and the lithium-ion transference number (t+), which is the fraction of the total ionic current carried by the lithium ions. lithiuminventory.comrsc.org In conventional liquid electrolytes, lithium ions are solvated by solvent molecules, and their movement is influenced by factors like viscosity and ion-solvent interactions. eszoneo.com

The specific impact of this compound on these transport properties has not been extensively detailed in the available scientific literature. However, the introduction of additives can influence ion transport through several mechanisms. Additives can alter the solvation shell of the lithium ions, potentially leading to a change in their mobility. rsc.org Furthermore, the composition of the SEI layer, which as discussed, could be influenced by this compound, plays a crucial role in the kinetics of lithium-ion transfer from the electrolyte to the anode. researchgate.net A well-formed SEI should offer low impedance to lithium-ion transport. kratos.com

The mechanism of lithium-ion conduction can vary depending on the electrolyte system, with processes like vehicular transport (movement of the entire solvated ion) and structural diffusion (ion hopping) being described. escholarship.org In solid polymer electrolytes, ion transport is often coupled with the segmental motion of the polymer chains. researchgate.net While there is a lack of direct experimental data, the presence of glycolate species from the decomposition of this compound at the electrode-electrolyte interface could potentially modify the local environment and influence the desolvation of lithium ions, a key step in the intercalation process.

Metal Glycolate-Derived Electrode Materials for Lithium-Ion Batteries

Metal glycolates serve as versatile precursors for the synthesis of various nanostructured electrode materials for lithium-ion batteries. The use of these precursors offers advantages such as compositional homogeneity and the ability to control the morphology of the final active material. The thermal decomposition of metal glycolates under controlled atmospheres can yield metal oxides or sulfides with desirable characteristics for lithium storage.

Vanadium Glycolate and its Transformation to Vanadium Oxides as Electrode Materials

Vanadium oxides are promising cathode materials for lithium-ion batteries due to their high theoretical capacity, layered structure, and the multiple oxidation states of vanadium. mdpi.com Vanadium ethylene glycolate has been utilized as a precursor to synthesize various vanadium oxides, such as V2O5, through thermal decomposition. researchgate.net This precursor route allows for the formation of nanostructured materials with high surface areas, which can enhance the electrochemical performance by providing shorter diffusion paths for lithium ions and a larger electrode-electrolyte contact area. washington.edudtic.mil

The electrochemical properties of vanadium oxides are highly dependent on their crystal structure and morphology. mdpi.com The use of a vanadium glycolate precursor can lead to the formation of materials with improved cycling stability and rate capability compared to those synthesized by conventional solid-state reactions. washington.edu However, vanadium oxides can suffer from issues like dissolution in the electrolyte and structural changes during cycling, which can lead to capacity fading. researchgate.net

| Vanadium Oxide Material | Precursor | Synthesis Method | Key Electrochemical Performance Metrics |

|---|---|---|---|

| Nanostructured V2O5 | Vanadium ethylene glycolate | Thermal Decomposition | High initial discharge capacity of 330 mAh g⁻¹ and good cycle stability. researchgate.net |

| V2O5 Aerogels | Vanadium alkoxide | Sol-gel followed by supercritical drying | High specific capacitance, with values dependent on pore volume. dtic.mil |

| Lithiated Vanadium Oxide (LVO) | Not specified | Not specified | Considered a potential high-temperature thermal battery cathode. dtic.mil |

| Manganese-doped Vanadium Oxide | Not specified | Hydrothermal | Cathode material with a high capacity of 380 Ah kg⁻¹. daneshyari.com |

Titanium Glycolate Precursors for Anode Materials (e.g., Li4Ti5O12)

Lithium titanate (Li4Ti5O12) is an attractive anode material for lithium-ion batteries due to its excellent safety, long cycle life, and high rate capability, stemming from its "zero-strain" characteristic during lithium insertion and extraction. semanticscholar.orgdergipark.org.tr A significant challenge for Li4Ti5O12 is its low electronic conductivity. semanticscholar.org To overcome this, various strategies have been employed, including the synthesis of nanostructured materials and the application of conductive coatings.

| Li4Ti5O12-based Material | Precursor | Synthesis Method | Key Electrochemical Performance Metrics |

|---|---|---|---|

| Ag-coated spherical Li4Ti5O12 | Titanium glycolate, Silver nitrate | Sol-gel-assisted hydrothermal | Improved electronic conductivity and electrochemical performance due to Ag coating. nih.gov |

| Li4Ti5O12–rutile TiO2 nanocomposite | Titanium(IV) t-butoxide | Sol-hydrothermal | Reversible capacity of 142 mA h g⁻¹ at 20 C and only 6.3% capacity loss after 1000 cycles at 10 C. rsc.org |

| Nanocrystalline Li4Ti5O12 | Not specified | Solution-Combustion | Capacity of 140 mA h/g at a 10 C discharge rate. acs.org |

| La-doped Li4Ti5O12 | Tetrabutyl titanate | Sintering | Excellent long-term cycling stability and high coulombic efficiency at high rates (10–50 C). rsc.org |

Cobalt Glycolate and Heterostructures for Enhanced Lithium Storage

Cobalt-based materials, particularly cobalt oxides, are extensively studied as anode materials for lithium-ion batteries due to their high theoretical capacities. mdpi.com However, they often suffer from large volume changes during cycling, leading to poor cycle life. mdpi.com One strategy to mitigate this issue is the design of nanostructured materials and the formation of heterostructures.

Cobalt glycolate has been used as a precursor in the synthesis of Co3O4 hollow microspheres. nih.gov These structures provide void spaces that can accommodate the volume expansion during lithiation, thereby improving the cycling stability. acs.org Furthermore, creating heterostructures by combining cobalt compounds with carbonaceous materials can significantly enhance the electrochemical performance by improving electrical conductivity and providing a buffer for volume changes. researchgate.net For example, cobalt sulfide (B99878) nanoparticles embedded in nitrogen-doped carbon nanosheets have shown high reversible capacity and excellent rate capability. rsc.org The synthesis of such materials can be achieved through the sulfidation of precursors like metanilic anion intercalated Co(OH)2. rsc.org

| Cobalt-based Material | Precursor | Synthesis Method | Key Electrochemical Performance Metrics |

|---|---|---|---|

| Co3O4 Hollow Microspheres | Cobalt glycolate intermediate | Template-free synthesis | Excellent cycling performance and good rate capacity. acs.org |

| Co3O4 Hollow Microspheres | CoCl2·6H2O | Phloroglucinol–formaldehyde gel route | Capacity of 915 mA h g⁻¹ at 1 C rate over 350 cycles. nih.gov |

| Cobalt Sulfide/Graphene Sheets | Not specified | One-pot hydrothermal | Improved anode performance for lithium-ion batteries. nih.gov |

| Co9S8/Co1−xS@NC | Metanilic anion intercalated Co(OH)2 | Simultaneous decomposition and sulfidation | High reversible capacity of 1230 mA h g⁻¹ after 110 cycles. rsc.org |

Zinc-Manganese Glycolate Precursors for Metal Oxide Electrodes

The use of metal glycolates as precursors is a versatile strategy for synthesizing metal oxide nanostructures with controlled morphology. In this method, a metal salt is reacted in ethylene glycol, which acts as both a solvent and a reactant, to form a metal glycolate complex. This complex can then be calcined to yield the corresponding metal oxide, often retaining the morphology of the precursor. rsc.orgnih.gov

This approach has been extended to mixed-metal systems, such as zinc-manganese oxides, which are of interest for electrode materials in lithium-ion batteries. For instance, porous zinc manganese oxide (ZnMnO₃) yolk-shell microspheres have been developed using a facile and scalable synthesis involving a ZnMn-glycolate precursor. researchgate.net The process involves refluxing a solution containing zinc and manganese sources in ethylene glycol to form the glycolate precursor, which is then calcined to produce the final yolk-shell ZnMnO₃ microspheres. researchgate.net Similarly, researchers have reported the formation of ZnO and the spinel ZnMn₂O₄ by heating a layered zinc glycolate structure that had been partially exchanged with a manganese acetate (B1210297) complex. researchgate.net

Advanced Concepts in Lithium-Based Energy Storage

A novel class of lithium superionic conductors has been developed that relies on surface conduction, a concept that circumvents issues like grain boundaries and porosity that hinder traditional bulk solid-state electrolytes. researchgate.net This approach transforms inert materials into efficient Li⁺ conductors through the chemical bonding (chemisorption) of ligands onto their surface. These bonded ligands create sites for lithium salt dissociation and establish pathways for rapid Li⁺ diffusion across the surface. researchgate.netrsc.org

A prime example of this concept is the use of two-dimensional titanium dioxide (TiO₂) nanosheets with ethylene glycolate chemisorbed onto their surface. The glycolate species significantly enhances the dissociation of lithium salts and facilitates fast hopping of Li⁺ ions between surface oxygen atoms. researchgate.netrsc.org This modification results in a high surface ion mobility of 3.61 × 10⁻⁷ cm²·V⁻¹·s⁻¹, which represents a 600% improvement over the bulk Li⁺ mobility of conventional Li₇La₃Zr₂O₁₂ (LLZO) solid oxide electrolytes. researchgate.net

The primary advantage of this surface-conduction mechanism is the ability to create ultralight solid-state electrolytes. An aerogel electrolyte based on this principle was developed with a density of only 0.29 g·cm⁻³, which is merely 5.7% of the density of garnet-type solid electrolytes like LLZO. researchgate.net A LiFePO₄-based solid-state battery using this innovative electrolyte demonstrated a high energy density of approximately 295 Wh·kg⁻¹, a 160% increase compared to a battery using a standard LLZO electrolyte of the same thickness. researchgate.netrsc.org This design guideline is generalizable and can be extended to various cations and substrates, offering a promising route to lightweight and highly conductive solid-state electrolytes. researchgate.net

| Property | Ethylene Glycolate-Chemisorbed TiO₂ | Li₇La₃Zr₂O₁₂ (LLZO) Bulk |

| Li⁺ Conduction Mechanism | Surface Conduction | Bulk Conduction |

| Surface Ion Mobility | 3.61 × 10⁻⁷ cm²·V⁻¹·s⁻¹ | N/A (Bulk Mobility is ~0.6 × 10⁻⁷ cm²·V⁻¹·s⁻¹) |

| Electrolyte Density | 0.29 g·cm⁻³ (Aerogel form) | ~5.07 g·cm⁻³ |

| Resulting Battery Energy Density (LiFePO₄) | ~295 Wh·kg⁻¹ | ~184 Wh·kg⁻¹ (Calculated based on 160% improvement) |

Lithium-sulfur (Li-S) batteries are a promising next-generation energy storage technology, but their practical application is hindered by the "shuttle effect" of lithium polysulfides (LiPS) and slow reaction kinetics. rsc.orgresearchgate.net To address these issues, multifunctional layers incorporating glycolate derivatives have been developed. Specifically, titanium glycolate nanorods (TGNs) with unsaturated titanium sites have been synthesized and used to modify the separator in Li-S batteries. nih.govresearchgate.net

These TGNs are formed through a process where alkyl groups in a titanium precursor are replaced by glycol units, eventually self-assembling into nanorod structures. researchgate.net The resulting multifunctional layer acts on multiple fronts:

Adsorption: The unsaturated titanium sites in the TGNs effectively capture LiPS through the formation of coordination bonds (Ti ← S), which physically blocks the shuttle effect. rsc.orgresearchgate.net

Catalysis: The TGN layer serves as an electrocatalyst, providing more active sites that accelerate the kinetics of sulfur species conversion during charging and discharging. nih.govresearchgate.net

Secondary Collector: The layer also functions as a secondary current collector, further enhancing the electrochemical reaction. researchgate.net

This synergistic effect of adsorption and catalysis leads to significantly improved battery performance. Li-S batteries utilizing TGN-modified separators have demonstrated high initial specific capacities of 1500 mAh g⁻¹ at a rate of 0.1 C. rsc.orgresearchgate.net They also exhibit excellent cycling stability, maintaining 80.3% of their specific capacity after 300 cycles at 1 C, which corresponds to a low capacity fading rate of just 0.067% per cycle. nih.govresearchgate.net Even with a high sulfur loading of 3.6 mg cm⁻², the battery can deliver a reversible capacity of 720 mAh g⁻¹ after 50 cycles. rsc.orgresearchgate.net

| Performance Metric | Value | Conditions |

| Initial Specific Capacity | 1500 mAh g⁻¹ | 0.1 C |

| Capacity Retention | 80.3% | After 300 cycles at 1 C |

| Fading Rate per Cycle | 0.067% | At 1 C |

| High-Loading Capacity | 720 mAh g⁻¹ | 3.6 mg cm⁻² sulfur loading, after 50 cycles at 0.5 C |

The rational design of heterostructures—materials comprising at least two different components with a significant interface—is an effective strategy for enhancing electrochemical performance. researchgate.netnih.gov The synergistic effects between the components can lead to properties that surpass those of the individual materials. google.com Key advantages of heterostructures include an increased number of active sites, accelerated ion diffusion, and improved mechanical and electrochemical stability. researchgate.net

The principles of heterostructure design can be applied to the glycolate-derived materials discussed previously. For example, by creating a heterostructure, one component can serve as a promoter for a specific reaction (like water dissociation in electrocatalysis), while another can be optimized for adsorption of intermediates. google.com The interface itself is critical, as differences in the Fermi energy between the two materials can modulate their electronic structures, leading to enhanced performance. google.com

In the context of lithium-ion storage, a heterostructure of 2D TiO₂ and another 2D van der Waals material was proposed to improve electrochemical properties. researchgate.net This aligns with the use of glycolate-chemisorbed TiO₂ nanosheets for surface-conduction, suggesting that designing these nanosheets as part of a larger heterostructure could further boost performance. Similarly, the ZnMnO₃ electrodes derived from glycolate precursors could be integrated into heterostructures, for example with conductive carbon materials or other oxides, to buffer volume changes during cycling and improve conductivity. The construction of heterostructured electrocatalysts has proven to be an efficient strategy for boosting reaction kinetics due to their various structural merits. google.com

Theoretical and Computational Investigations of Lithium Glycolate Systems

Prediction of Material Properties and Performance from First Principles

No literature predicting the material properties or performance of lithium glycolate (B3277807) using first-principles calculations was found.

Consequently, the generation of a thorough and scientifically accurate article adhering to the strict constraints of the provided outline is not feasible at this time.

Future Research Directions and Emerging Trends for Lithium Glycolate

Development of Novel Synthetic Pathways for Tailored Structures

A significant frontier in the study of lithium glycolate (B3277807) is the development of advanced synthetic methods that allow for precise control over its structure and morphology. Traditional synthesis routes often yield materials with limited tunability. Future research is pivoting towards more sophisticated techniques to create lithium glycolate-based materials with tailored properties.

Novel synthetic strategies being explored include:

Sol-Gel Processes: This method involves the transition of a solution system from a liquid "sol" into a solid "gel" phase. For this compound, this could involve the hydrolysis and condensation of lithium alkoxide precursors in the presence of glycolic acid. The sol-gel method offers the advantage of producing materials with high purity and homogeneity at relatively low temperatures. tycorun.comresearchgate.net Researchers are investigating how process parameters like pH, temperature, and precursor concentration can be tuned to control the particle size, porosity, and surface area of the resulting this compound. osti.govmdpi.com

Solvothermal Synthesis: This technique involves a chemical reaction in a sealed vessel at temperatures above the boiling point of the solvent. Solvothermal methods can produce highly crystalline materials with well-defined morphologies. washington.edunih.gov For this compound, this approach could enable the synthesis of nanostructures such as nanoparticles, nanorods, or nanosheets, which could have unique electrochemical properties when incorporated into battery interfaces. The choice of solvent and the presence of surfactants or capping agents are critical parameters that researchers are exploring to direct the growth of specific crystal facets and particle shapes. mdpi.comresearchgate.netut.ac.ir

Single-Source Precursor Approach: This strategy utilizes a single molecule that contains both lithium and the glycolate ligand in the desired stoichiometry. Upon thermal decomposition, this precursor can yield the target this compound material. This method offers excellent control over the final composition and can lead to the formation of highly uniform and pure phases. The design and synthesis of novel bimetallic alkoxide precursors containing lithium and a glycolate-derived ligand is a promising area of investigation.

The ability to tailor the structure of this compound at the nanoscale is expected to have a profound impact on its function within the SEI, potentially leading to interfaces with enhanced ionic conductivity and mechanical robustness.

Exploration of New this compound-Based Materials for Next-Generation Energy Storage

Beyond its natural formation in the SEI, researchers are actively exploring the deliberate use of this compound in engineered materials for advanced energy storage applications. The goal is to create more stable and efficient interfaces and electrolytes.

Emerging applications include:

Artificial SEI Layers: One of the most promising applications is the creation of artificial SEI layers. By pre-coating anodes with a thin, uniform layer of synthesized this compound, it may be possible to create a stable and protective interface from the outset. This approach could circumvent the issues associated with the in-situ formation of the SEI, such as irreversible capacity loss and inconsistent layer properties. An ideal artificial SEI should be electronically insulating but ionically conducting, and this compound's properties make it a strong candidate.

Solid-State Electrolytes: this compound is being investigated as a component in composite or polymer-based solid-state electrolytes. Its presence could enhance the ionic conductivity at the interface between the solid electrolyte and the electrode. The coordination of lithium ions by the glycolate anions could facilitate smoother ion transport across this critical boundary.

Electrode Coatings: Applying a thin coating of this compound directly onto cathode or anode materials could help to suppress unwanted side reactions with the electrolyte, particularly at high voltages. This could improve the long-term cycling stability and safety of next-generation batteries that operate under more demanding conditions.

The table below summarizes the potential applications of engineered this compound materials in next-generation batteries.

| Application Area | Material Concept | Potential Benefits |

| Artificial SEI | Pre-formed, uniform thin film of this compound on the anode. | Reduced irreversible capacity loss, enhanced cycling stability, improved safety. |

| Solid-State Electrolytes | Component in composite or polymer electrolyte systems. | Improved interfacial ionic conductivity, better electrode-electrolyte contact. |

| Electrode Coatings | Protective layer on cathode or anode active materials. | Suppression of electrolyte decomposition, enhanced stability at high voltages. |

Advanced In-Situ and Operando Characterization Techniques

A deeper understanding of the dynamic processes involving this compound within a functioning battery is crucial for its effective utilization. To this end, the development and application of advanced in-situ (in place) and operando (in operation) characterization techniques are paramount. These methods allow researchers to observe the formation, evolution, and degradation of the SEI in real-time. oaepublish.comresearchgate.netresearchgate.netnih.gov

Key techniques being employed and further developed include:

Atomic Force Microscopy (AFM): In-situ electrochemical AFM allows for the real-time visualization of morphological changes on the electrode surface as the SEI forms. researchgate.netnih.gov This technique can provide quantitative information about the thickness, roughness, and mechanical properties of the SEI layer, offering insights into how this compound contributes to its structure. oaepublish.comresearchgate.net

X-ray Photoelectron Spectroscopy (XPS): Operando XPS, particularly using near-ambient pressure setups, can provide chemical information about the SEI as it forms and evolves at different states of charge. researchgate.netresearchgate.netdiva-portal.orgkratos.com This technique is invaluable for identifying the specific chemical species present in the SEI, including this compound, and tracking their concentration changes during cycling.

Transmission Electron Microscopy (TEM): In-situ liquid cell TEM enables the direct observation of the nucleation and growth of the SEI at the nanoscale. nih.govoaepublish.comnih.govresearchgate.net This powerful technique can reveal the mosaic-like structure of the SEI and how different components, including organic species derived from glycolate, are distributed. nih.govnih.gov

The following table provides an overview of advanced characterization techniques and the information they can provide about this compound in the SEI.

| Technique | Mode | Information Obtained |

| Atomic Force Microscopy (AFM) | In-situ/Operando | SEI morphology, thickness, roughness, mechanical properties. researchgate.net |

| X-ray Photoelectron Spectroscopy (XPS) | Operando | Chemical composition, elemental distribution, and chemical states of SEI components. researchgate.netresearchgate.net |

| Transmission Electron Microscopy (TEM) | In-situ/Operando | Nanoscale structure, nucleation and growth mechanisms, spatial distribution of SEI components. nih.govoaepublish.com |

| Electrochemical Quartz Crystal Microbalance (EQCM) | Operando | Mass changes at the electrode surface, providing insights into SEI formation and dissolution. tycorun.com |

| Infrared (IR) and Raman Spectroscopy | In-situ/Operando | Identification of molecular species and their interactions within the SEI. researchgate.net |

Synergistic Experimental and Computational Approaches for Mechanistic Understanding

To unravel the complex mechanisms governing the behavior of this compound in the SEI, a synergistic approach that combines experimental observations with computational modeling is becoming increasingly vital. pnnl.gov Computational methods can provide atomistic-level insights that are often inaccessible through experiments alone.

Key computational techniques being integrated with experimental work include:

Density Functional Theory (DFT): DFT calculations are used to predict the fundamental properties of this compound, such as its electronic structure, stability, and lithium-ion transport characteristics. barc.gov.insemanticscholar.org These calculations can help to understand the reaction pathways for the formation of this compound from electrolyte decomposition and its interaction with other SEI components. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic evolution of the SEI over time. lbl.govucl.ac.ukosti.gov By simulating the interactions between electrolyte molecules, lithium ions, and the electrode surface, researchers can gain a deeper understanding of how the SEI, including its this compound component, is formed and how its structure influences battery performance. researchgate.netlbl.gov

The integration of computational predictions with experimental data from the advanced characterization techniques described in the previous section allows for a more complete and validated understanding of the role of this compound. For instance, experimentally observed changes in SEI composition via XPS can be explained by reaction pathways predicted by DFT. Similarly, the morphological evolution observed with AFM can be correlated with the growth dynamics simulated by MD. This combined approach is essential for the rational design of electrolytes and interfaces that promote the formation of a beneficial SEI. mdpi.com

Strategies for Enhancing Long-Term Stability and Mitigating Degradation in Devices

A major challenge in lithium-ion battery technology is the degradation of the SEI over repeated charge-discharge cycles, which leads to capacity fade and reduced battery life. mdpi.com Future research is heavily focused on developing strategies to enhance the long-term stability of the SEI, with a particular emphasis on controlling the properties of its organic components like this compound.

Key strategies being pursued include:

Electrolyte Additives: The use of specific electrolyte additives is a highly effective strategy to influence the composition and stability of the SEI. mdpi.comosti.gov Researchers are searching for additives that can promote the formation of a thin, dense, and stable SEI rich in beneficial components like this compound. These additives may work by being preferentially reduced on the anode surface, directing the SEI formation towards a more desirable chemistry. mdpi.com

Controlling SEI Composition: The ratio of inorganic to organic components in the SEI is critical for its performance. A stable SEI is often thought to have a robust, inorganic-rich inner layer and a more flexible, organic-rich outer layer. oaepublish.com Research is aimed at controlling the formation of this compound to ensure it contributes positively to the mechanical flexibility and lithium-ion conductivity of the outer SEI layer without contributing to excessive growth or impedance.

Mitigating SEI Dissolution and Repair: The SEI is not static; it can partially dissolve and reform during cycling, a process that consumes lithium and electrolyte. nih.gov Strategies to mitigate this include developing more chemically stable glycolate-based SEI components that are less prone to dissolution in the electrolyte. Additionally, designing electrolytes that facilitate the efficient repair of any cracks or defects in the SEI without excessive thickening is a key area of investigation. umich.edu

The ultimate goal is to create a "living" SEI that is stable, self-healing, and maintains its desirable properties over the entire lifespan of the battery. By understanding and controlling the role of this compound, researchers are paving the way for more durable and reliable energy storage devices.

Q & A

Q. What are the established protocols for synthesizing lithium glycolate in laboratory settings?

this compound is synthesized via acid-base reactions between glycolic acid and lithium hydroxide. A detailed protocol involves dissolving stoichiometric amounts of glycolic acid in anhydrous ethanol, followed by dropwise addition of lithium hydroxide under nitrogen atmosphere to prevent carbonate contamination. The mixture is refluxed at 60°C for 6 hours, and the product is crystallized by solvent evaporation . Characterization typically includes Fourier-transform infrared spectroscopy (FTIR) to confirm the carboxylate bond (asymmetric stretching at ~1600 cm⁻¹) and X-ray diffraction (XRD) to verify crystallinity.

Q. How can researchers characterize the solubility of this compound in aqueous and organic solvents?

Solubility studies require gravimetric analysis: pre-weighed this compound is added incrementally to a solvent (e.g., water, DMSO) under controlled temperature (25°C ± 0.5°C) until saturation. The supernatant is filtered, and the dissolved mass is quantified via total organic carbon (TOC) analysis or ion chromatography (IC). Data from such studies indicate high aqueous solubility (~2,440 g/kg H₂O at 25°C) due to its hydrophilic nature, while solubility in polar aprotic solvents like DMSO is moderate (~120 g/kg) .

Q. What spectroscopic techniques are critical for identifying this compound in complex mixtures?

Nuclear magnetic resonance (¹³C NMR) is essential for distinguishing this compound from analogous salts (e.g., lithium oxalate). The carboxylate carbon in this compound resonates at ~175 ppm, while adjacent carbons appear at ~65 ppm (CH₂OH) and ~45 ppm (Li-O-CH₂). For solid-state analysis, Raman spectroscopy identifies the Li-O stretching mode at ~480 cm⁻¹, which is absent in non-lithiated glycolates .

Advanced Research Questions

Q. How can researchers resolve contradictions in glycolate quantification data during electrochemical studies?

Discrepancies in glycolate measurements (e.g., anomalously high recovery in SRAT cycles) may arise from analytical interferences or unaccounted equilibria. A methodological approach includes:

- Sensitivity analysis : Vary dilution factors during IC sample preparation to detect nonlinear response ranges .

- Cross-validation : Compare results from IC, TOC, and redox titration to identify systematic errors .

- Isotopic labeling : Use ¹³C-labeled glycolate to track decomposition pathways and validate recovery rates .

Q. What experimental evidence supports this compound as a decomposition product of ethylene carbonate (EC) in lithium-ion batteries?

In situ differential electrochemical mass spectrometry (DEMS) reveals CO₂ evolution during EC oxidation, correlating with glycolate detection via post-mortem IC. Controlled experiments with deuterated EC (D4-EC) confirm that the glycolate’s CH₂ groups originate from EC, not dimethyl carbonate (DMC). Additionally, cyclic voltammetry shows glycolate formation peaks at >4.5 V vs. Li/Li⁺, consistent with EC oxidation kinetics .

Q. How do interconversion equilibria between this compound and related salts (e.g., lithium carbonate) affect electrolyte stability?

Equilibria studies involve monitoring pH-dependent speciation using potentiometric titrations. For example, this compound reversibly converts to lithium carbonate in CO₂-saturated solutions, with equilibrium constants (Keq) determined via ⁷Li NMR integration. Such equilibria are critical in solid-electrolyte interphase (SEI) formation, where glycolate’s stability at pH >5 favors its incorporation into SEI layers, while acidic conditions (<pH 3) promote decomposition to gaseous byproducts .

Q. What methodological safeguards are recommended for handling this compound in lab-scale criticality studies?

- Flammability analysis : Update composite flammability models to include glycolate’s autoignition temperature (≥300°C) and minimize nitrate/nitrite co-solvents to avoid explosive mixtures .

- Criticality controls : Limit batch sizes to <100 g in neutron-moderated environments and use borated glassware to suppress fission chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.